molecular formula C15H22N2O B2789850 N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide CAS No. 953196-83-3

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide

Cat. No. B2789850
M. Wt: 246.354
InChI Key: GRJMAMOQQKXSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide” appears to be a complex organic compound. Based on its name, it likely contains a cyclopropane carboxamide group attached to a propyl chain, which is further connected to a dimethylamino phenyl group12. However, without more specific information or a structural diagram, it’s difficult to provide a detailed description.



Molecular Structure Analysis

The exact molecular structure of “N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide” is not available in the sources I found. However, a related compound, “N-[3-(Dimethylamino)propyl]methacrylamide”, has a molecular weight of 170.25 and its linear formula is H2C=C(CH3)CONH(CH2)3N(CH3)24.



Chemical Reactions Analysis

Information on the specific chemical reactions involving “N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide” is not available. However, a related compound, “N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)”, was shown to undergo radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide” are not available in the sources I found. However, a related compound, “N-[3-(Dimethylamino)propyl]methacrylamide”, is a viscous liquid with a refractive index of 1.479, a boiling point of 134 °C, and a density of 0.94 g/mL at 25 °C4.


Safety And Hazards

The safety and hazards information for “N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide” is not available in the sources I found. However, a related compound, “3-Dimethylaminopropylamine”, is known to be a skin irritant and can cause burns by all exposure routes. It is flammable and harmful if swallowed6.


Future Directions

Without more specific information on “N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide”, it’s difficult to predict future directions. However, the study and development of similar compounds with dimethylamino groups are ongoing, particularly in the fields of medicinal chemistry and materials science.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This analysis is based on the limited information available and the related compounds found.


properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-17(2)14-9-5-12(6-10-14)4-3-11-16-15(18)13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJMAMOQQKXSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide

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